4-Bromo-N,N-di-p-tolylaniline
Overview
Description
4-Bromo-N,N-di-p-tolylaniline is an organic compound with the molecular formula C20H18BrN and a molecular weight of 352.28 g/mol . It is a derivative of triphenylamine, where one of the phenyl groups is substituted with a bromine atom and two p-tolyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N,N-di-p-tolylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-di-p-tolylaniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-di-p-tolylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
4-Bromo-N,N-di-p-tolylaniline has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of novel polymers and materials with specific electronic properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-di-p-tolylaniline in its applications, particularly in organic electronics, involves its ability to transport holes (positive charge carriers) efficiently. The presence of the bromine atom and p-tolyl groups enhances its electronic properties, making it suitable for use in devices like OLEDs and OPVs. The compound interacts with other materials in the device, facilitating charge transport and improving overall device performance .
Comparison with Similar Compounds
Similar Compounds
N,N-Di-p-tolylaniline: Lacks the bromine atom, resulting in different electronic properties.
4-Bromo-N,N-diphenylaniline: Similar structure but with phenyl groups instead of p-tolyl groups.
N,N-Di-p-tolylbenzeneamine: Similar structure but with a different substitution pattern.
Uniqueness
4-Bromo-N,N-di-p-tolylaniline is unique due to the presence of both the bromine atom and p-tolyl groups, which confer specific electronic properties that are advantageous in organic electronics and materials science applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNJJMJHTXGFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456772 | |
Record name | 4-Bromo-N,N-di-p-tolylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58047-42-0 | |
Record name | 4-Bromo-N,N-di-p-tolylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-4',4''-dimethyltriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Bromo-N,N-di-p-tolylaniline considered a promising material for blue PHOLEDs?
A: this compound serves as a key precursor in synthesizing host materials for blue PHOLEDs. Specifically, it is used to create 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) (44BBDT) []. This compound exhibits a high triplet energy level exceeding 2.78 eV [], which is crucial for efficiently hosting blue phosphorescent emitters.
Q2: How does the structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) contribute to its effectiveness as a host material?
A: The structure of 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) incorporates a bicarbazole backbone, which likely contributes to its high triplet energy []. This backbone, along with the di-p-tolylaniline groups, influences the material's HOMO and LUMO energy levels, which were measured at -5.76 eV and -2.47 eV, respectively []. This specific energy level alignment facilitates efficient energy transfer to the blue phosphorescent emitter.
Q3: What evidence suggests 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) is successful in enhancing blue PHOLED performance?
A: When 4,4′-(9,9′-[2,3′-bicarbazole]-9,9′-diyl) bis(N,N-di-p-tolylaniline) was employed as the host material in a blue PHOLED device with a phenylimidazole-based blue triplet emitter, impressive results were observed. The device achieved a maximum external quantum efficiency of 17.8% and operated at a low driving voltage [], indicating the material's effectiveness in facilitating efficient light emission.
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